(Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The 4-(4-Bromophenyl)-thiazol-2-amine derivatives are a novel series of compounds synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . These compounds have been evaluated for their in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 4-(4-bromophenyl)-thiazol-2-amine with substituted aldehydes. The reaction is refluxed in a minimum amount of ethanol in the presence of a small amount of glacial acetic acid for 6–7 hours .Molecular Structure Analysis
The molecular structures of these compounds were confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were monitored by TLC .Physical and Chemical Properties Analysis
The elemental analysis results of the thiazole derivatives were found to lie within the limits of ±0.5% of the theoretical results .Scientific Research Applications
Synthesis and Stereochemistry
- A study by Zhai et al. (2013) outlines a stereoselective approach to synthesize ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, highlighting the formation of a quaternary carbon stereocontrolled cis-configuration. This synthesis method is useful for creating compounds like (Z)-ethyl 2-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate and is significant in pharmaceutical chemistry, particularly in the synthesis of side-chain materials for drugs like cefcapene pivoxil (Zhai, J.-J., Jiang, J., Zhang, S., Chen, C., Liu, H.-W., Liao, D., & Ji, Y., 2013).
Heterocyclic Compound Synthesis
- Abignente et al. (1987) investigated the synthesis of imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives, starting with compounds like ethyl 3-bromo-4-oxopentanoate reacting with 2-aminobenzothiazoles. Such research is crucial for developing new heterocyclic compounds, which have broad applications in medicinal chemistry and material science (Abignente, E., Caprariis, P. D., Martino, G., & Patscot, R., 1987).
Antimicrobial Applications
- Research by Haroun et al. (2016) on thiazole-based thiazolidinones, involving the synthesis of compounds like ethyl 2-(2-((E)-((Z)-5-(4-benzyliden)-4-oxothiazolidin-2-yliden)amino-4-yl)acetates, demonstrated significant antimicrobial activity against a range of bacteria and fungi. This suggests potential applications of this compound in developing new antimicrobial agents (Haroun, M., Tratrat, C., Tsolaki, E., & Geronikaki, A., 2016).
Nonlinear Optical (NLO) Applications
- Mydlova et al. (2020) conducted studies on molecules like (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile for their nonlinear optical properties. These findings are relevant for the development of materials with specialized optical properties, potentially including derivatives of this compound for use in photonic and electronic devices (Mydlova, L., Taboukhat, S., Waszkowska, K., Ibrahim, N., Migalska-Zalas, A., Sahraoui, B., Frère, P., & Makowska-Janusik, M., 2020).
Mechanism of Action
Target of Action
Research has shown that similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, have been evaluated for their in vitro antimicrobial activity and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
It is believed to interact with its targets in a way that disrupts their normal function, leading to the observed antimicrobial and anticancer effects
Biochemical Pathways
This disruption could lead to the death of microbial cells or the inhibition of cancer cell proliferation .
Pharmacokinetics
Molecular docking studies of similar compounds have shown promising adme properties
Result of Action
The result of this compound’s action is the inhibition of microbial growth and cancer cell proliferation. This is likely due to the disruption of essential biochemical pathways within these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the temperature. These factors could affect the stability of the compound, its ability to reach its targets, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
It is known that derivatives of 4-(4-bromophenyl)-thiazol-2-amine, which this compound is a part of, have shown promising antimicrobial activity and anticancer activity . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
It has been observed that derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Molecular Mechanism
Molecular docking studies of related compounds have shown good docking scores within the binding pocket of selected proteins . This suggests that these compounds may interact with these proteins at a molecular level, potentially influencing enzyme activity and gene expression.
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN3O2S/c1-2-27-21(26)17-8-3-4-9-18(17)24-12-15(11-23)20-25-19(13-28-20)14-6-5-7-16(22)10-14/h3-10,12-13,24H,2H2,1H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDNWJQBSSBOJF-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.